Cas no 905439-33-0 (5-Fluoro-2-(morpholin-4-yl)benzonitrile)

5-Fluoro-2-(morpholin-4-yl)benzonitrile is a synthetic organic compound characterized by a benzonitrile core substituted at the 2-position with a morpholine ring and at the 5-position with a fluorine atom. This specific substitution pattern imparts unique electronic and steric properties compared to unsubstituted benzonitriles or those with different substituents. The incorporation of both the electron-withdrawing cyano group and the polar morpholine moiety offers opportunities for targeted modification and interaction within biological systems or synthetic pathways. Its structure makes it potentially valuable as an intermediate or lead compound in medicinal chemistry research due to the strategic placement of functional groups designed to influence pharmacokinetic profiles (e.g., metabolic stability via fluorination) or target binding affinity.
5-Fluoro-2-(morpholin-4-yl)benzonitrile structure
905439-33-0 structure
Product Name:5-Fluoro-2-(morpholin-4-yl)benzonitrile
CAS No:905439-33-0
MF:C11H11FN2O
MW:206.216245889664
CID:5714436
PubChem ID:53626578
Update Time:2026-03-11

5-Fluoro-2-(morpholin-4-yl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • A1-38694
    • CS-0262812
    • BJWGVYUXZCRDRZ-UHFFFAOYSA-N
    • SCHEMBL3578305
    • 5-Fluoro-2-morpholinobenzonitrile
    • 5-fluoro-2-morpholin-4-ylbenzonitrile
    • 905439-33-0
    • EN300-83832
    • AKOS012980340
    • 5-fluoro-2-(morpholin-4-yl)benzonitrile
    • Z1147182255
    • Benzonitrile, 5-fluoro-2-(4-morpholinyl)-
    • 5-Fluoro-2-(morpholin-4-yl)benzonitrile
    • Inchi: 1S/C11H11FN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2
    • InChI Key: BJWGVYUXZCRDRZ-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC(F)=CC=C1N1CCOCC1

Computed Properties

  • Exact Mass: 206.08554114g/mol
  • Monoisotopic Mass: 206.08554114g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 36.3Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 367.7±42.0 °C(Predicted)
  • pka: 3.19±0.40(Predicted)

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5-Fluoro-2-(morpholin-4-yl)benzonitrile Suppliers

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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:10
Price ($):3050.0
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Additional information on 5-Fluoro-2-(morpholin-4-yl)benzonitrile

Introduction to 5-Fluoro-2-(morpholin-4-yl)benzonitrile (CAS No. 905439-33-0) in Modern Chemical Research

5-Fluoro-2-(morpholin-4-yl)benzonitrile, identified by its CAS number 905439-33-0, represents a significant compound in the realm of pharmaceutical and chemical synthesis. This molecule, featuring a benzonitrile core substituted with a fluoro group and a morpholine moiety, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of the fluoro atom, a well-documented modulator of metabolic stability and binding affinity, alongside the morpholine ring, which enhances solubility and bioavailability, makes this compound a promising candidate for further exploration.

The synthesis of 5-Fluoro-2-(morpholin-4-yl)benzonitrile involves intricate organic transformations that highlight the compound's synthetic utility. The benzonitrile group serves as a versatile handle for further functionalization, enabling the construction of more complex molecular architectures. Recent advances in catalytic methods have streamlined the introduction of fluorine atoms, improving both efficiency and selectivity in its preparation. This has been particularly relevant in the development of fluorinated pharmaceuticals, where precise control over substitution patterns is crucial.

In the context of drug discovery, 5-Fluoro-2-(morpholin-4-yl)benzonitrile has been investigated for its potential as an intermediate in the synthesis of bioactive molecules. The morpholine group, known for its ability to enhance pharmacokinetic profiles, particularly in terms of blood-brain barrier penetration, makes this compound an attractive scaffold for neurological and cardiovascular applications. Studies have demonstrated its utility in generating derivatives with improved binding affinities to target proteins, underscoring its role as a key building block in medicinal chemistry.

Recent research has also explored the pharmacological properties of 5-Fluoro-2-(morpholin-4-yl)benzonitrile and its analogs. The fluoro substituent has been shown to influence metabolic pathways, potentially leading to enhanced drug longevity and reduced toxicity. This aligns with broader trends in pharmaceutical design where fluorine atoms are strategically incorporated to optimize therapeutic outcomes. Additionally, computational studies have predicted that modifications at the morpholine ring can fine-tune pharmacological activity, offering a pathway to develop novel therapeutic agents.

The compound's structural features also make it valuable for material science applications. The benzonitrile group can participate in π-stacking interactions, which are critical for designing materials with specific electronic properties. This has implications for applications in organic electronics and photovoltaics, where molecular arrangement plays a pivotal role. Furthermore, the fluoro and morpholine substituents contribute to steric hindrance and solubility modulation, respectively, allowing for tailored material characteristics.

From a synthetic chemistry perspective, 5-Fluoro-2-(morpholin-4-yl)benzonitrile exemplifies the importance of heterocyclic compounds in modern drug development. The integration of nitrogen-containing rings like morpholine with aromatic systems such as benzonitrile opens up diverse chemical space for innovation. Advances in green chemistry principles have also influenced its synthesis, promoting methodologies that minimize waste and energy consumption while maintaining high yields.

The future prospects of 5-Fluoro-2-(morpholin-4-yl)benzonitrile are vast, driven by ongoing research into its derivatives and applications. Collaborative efforts between academia and industry are expected to yield new insights into its potential uses across multiple domains. As computational tools become more sophisticated, virtual screening approaches will likely accelerate the discovery process, identifying novel derivatives with enhanced properties.

In summary,5-Fluoro-2-(morpholin-4-y|benzonitrile (CAS No. 905439 33 0) stands as a testament to the ingenuity of modern chemical synthesis. Its unique structural features offer broad utility in pharmaceuticals material science and beyond Its continued study promises to yield further breakthroughs contributing to scientific progress across disciplines

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Quantity:5g
Price ($):3050.0
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